

Application Notes and Protocols for Lauryl Myristate as a Skin Penetration Enhancer

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Compound of Interest

Compound Name: Lauryl Myristate

Cat. No.: B1605742

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Introduction

Lauryl myristate, the ester of lauryl alcohol and myristic acid, is a lipophilic compound with significant potential as a skin penetration enhancer for topical and transdermal drug delivery. Its mechanism of action is primarily attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption. By fluidizing the intercellular lipid lamellae, **lauryl myristate** can facilitate the permeation of a wide range of active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview of the use of **lauryl myristate**, including its efficacy, safety profile, and detailed experimental protocols for its evaluation.

Mechanism of Action

Lauryl myristate enhances skin penetration primarily by interacting with and disrupting the lipid matrix of the stratum corneum. This process involves the following key steps:

- **Intercalation into Lipid Bilayers:** **Lauryl myristate**, being a lipophilic molecule, partitions into the intercellular lipid lamellae of the stratum corneum.
- **Disruption of Lipid Packing:** The presence of **lauryl myristate** disrupts the tight, ordered packing of the endogenous lipids, primarily ceramides, cholesterol, and free fatty acids. This increases the fluidity of the lipid bilayers.

- **Creation of Permeable Pathways:** The fluidization of the lipid matrix creates less tortuous and more permeable pathways for drug molecules to diffuse through the stratum corneum and into the deeper layers of the skin.

This disruption of the stratum corneum's barrier function is reversible, allowing the skin to regain its normal protective properties after the enhancer is no longer present.

Data Presentation: Efficacy of Lauryl Myristate and Related Esters

The following table summarizes the quantitative data on the skin penetration enhancement effect of **lauryl myristate** and its close analog, isopropyl myristate, for various APIs. The enhancement ratio (ER) is a common metric used to quantify the increase in drug permeation in the presence of an enhancer compared to a control formulation without the enhancer.

Penetration Enhancer	Active Pharmaceutical Ingredient (API)	Concentration of Enhancer	Skin Model	Enhancement Ratio (ER)
Isopropyl Myristate	Ketoconazole	5% w/w	Rabbit Skin	~11
Isopropyl Myristate	Naproxen	Not Specified	Snake Skin	Significant increase in permeability
Isopropyl Myristate	Ibuprofen	5%	Not Specified	Increased transdermal absorption by ~70% after 24 hours[1]
Sucrose Laurate	Ibuprofen	Not Specified	Not Specified	2.15
Lauric Acid	Aminophylline	1.7%	Snake Skin	2.12 ± 0.02[2]
Lauric Acid	Aminophylline	15%	Snake Skin	4.38 ± 0.03[2]

Safety and Toxicology Profile

Lauryl myristate and related myristate esters have been extensively evaluated for their safety in cosmetic and pharmaceutical applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that myristic acid and its esters, including **lauryl myristate**, are safe as cosmetic ingredients in the present practices of use and concentration.

Toxicological Endpoint	Result
Acute Oral Toxicity	Expected to be greater than 5 g/kg (for Lauryl Laurate)[3]
Acute Dermal Toxicity	Expected to be greater than 2 g/kg (for Lauryl Laurate)[3]
Skin Irritation	Not expected to be an irritant
Eye Irritation	Not expected to be an eye irritant
Sensitization	Not a skin sensitizer
Carcinogenicity	No data available
Genotoxicity	Isopropyl myristate was negative in genotoxicity tests

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

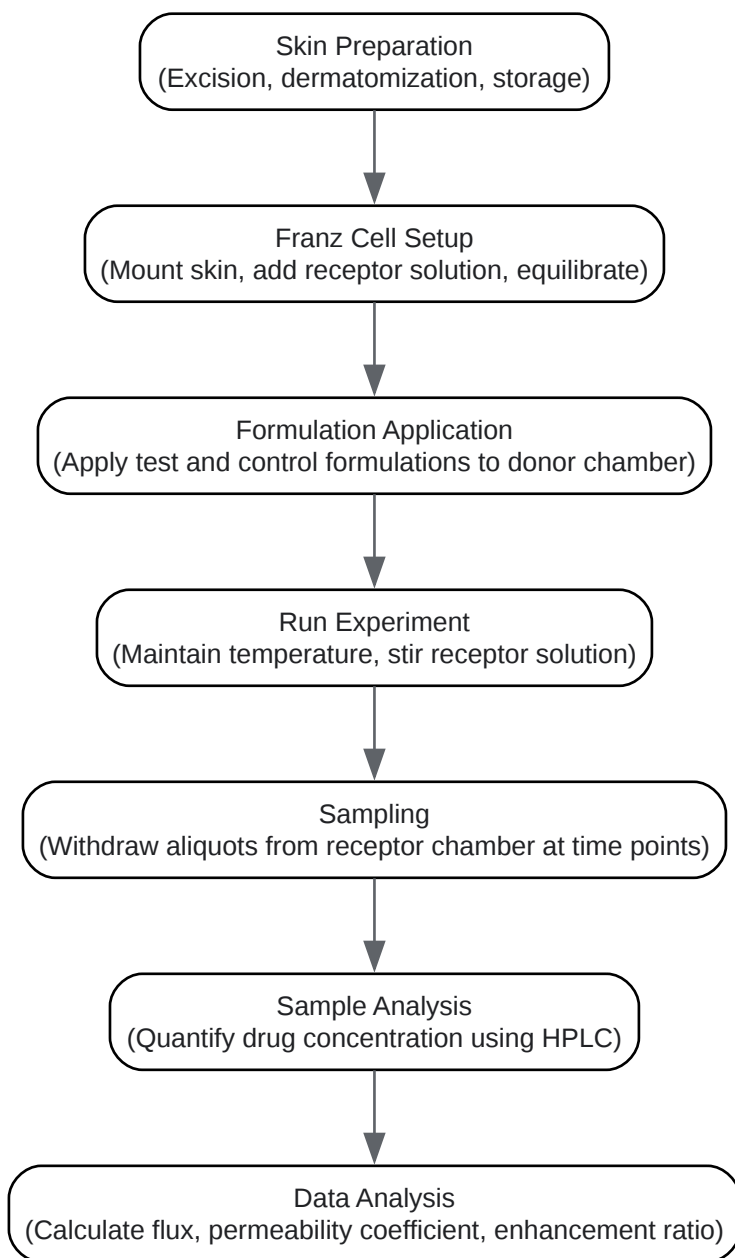
This protocol describes a standard method for evaluating the effect of **lauryl myristate** on the in vitro skin permeation of a model drug.

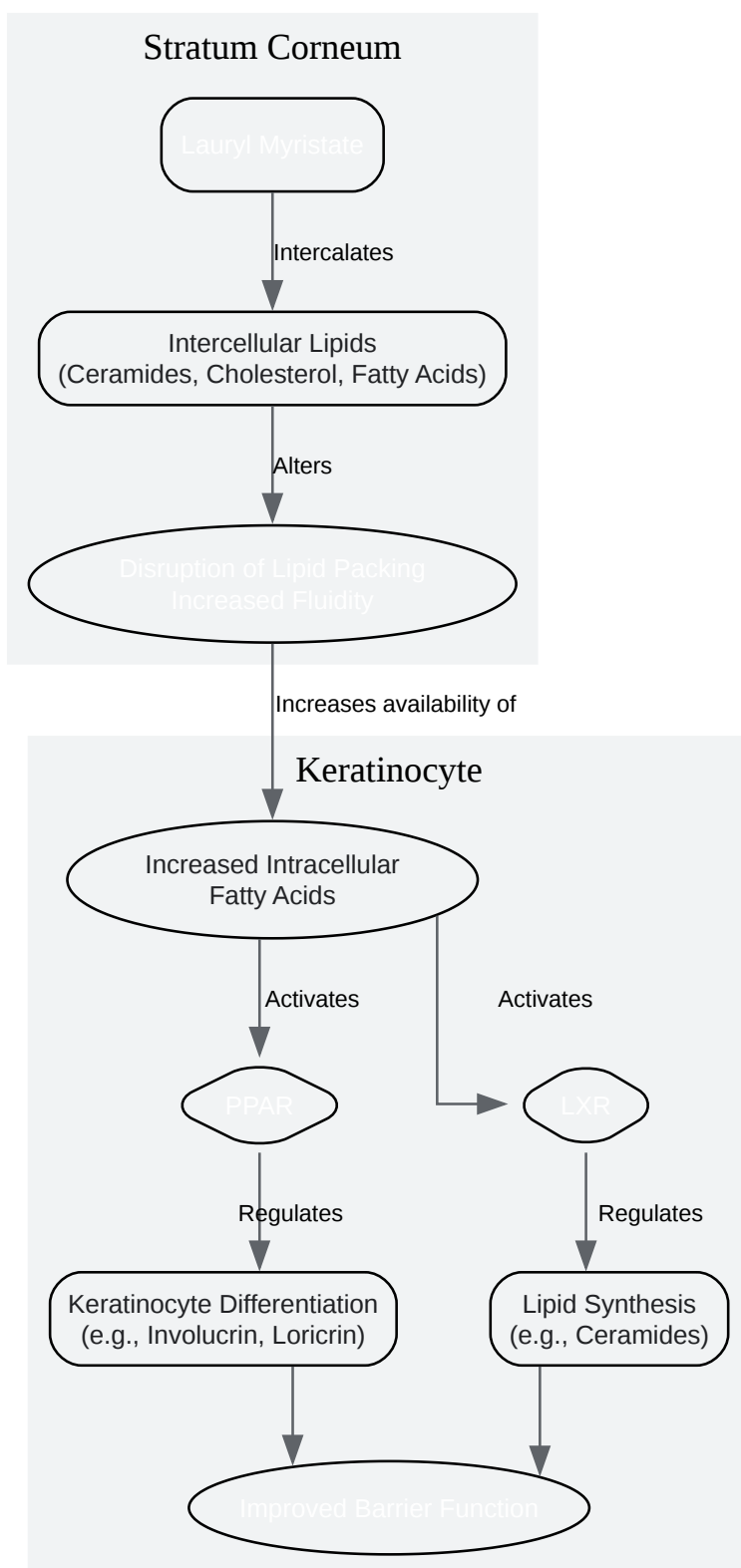
1. Materials and Equipment:

- Franz diffusion cells
- Full-thickness skin (e.g., human cadaver, porcine, or rodent)

- Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4, potentially with a solubilizing agent for lipophilic drugs)
- Test formulation (API in a vehicle with and without **lauryl myristate**)
- Control formulation (API in the vehicle without **lauryl myristate**)
- Magnetic stirrers and stir bars
- Water bath with temperature control
- Syringes and needles for sampling
- HPLC or other suitable analytical method for drug quantification
- Parafilm

2. Experimental Workflow Diagram:





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- 3. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema-prone skin - PMC [pmc.ncbi.nlm.nih.gov]
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